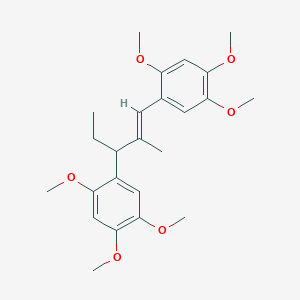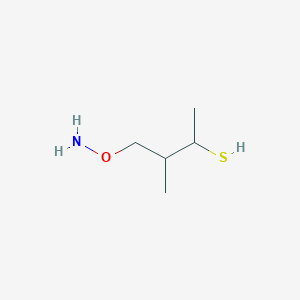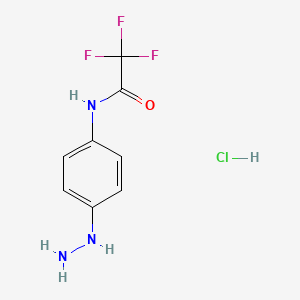
5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is a complex organic compound with the molecular formula C24H32O6 It is characterized by its unique structure, which includes two trimethoxybenzene groups connected by a 2-methylpent-1-ene-1,3-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) typically involves the reaction of 1,2,4-trimethoxybenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 2-methylpent-1-ene-1,3-diyl group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylpent-1-ene-1,3-diyl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzene moieties can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Shares a similar alkyl chain structure but lacks the trimethoxybenzene groups.
4,4’-Dimethyl-2,4-diphenyl-1-butene: Another related compound with a different substitution pattern on the benzene rings.
Uniqueness
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is unique due to the presence of the trimethoxybenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C24H32O6 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-5-[(E)-2-methyl-1-(2,4,5-trimethoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C24H32O6/c1-9-17(18-12-22(28-6)24(30-8)14-20(18)26-4)15(2)10-16-11-21(27-5)23(29-7)13-19(16)25-3/h10-14,17H,9H2,1-8H3/b15-10+ |
Clé InChI |
GGIJVVURVQQPBB-XNTDXEJSSA-N |
SMILES isomérique |
CCC(C1=CC(=C(C=C1OC)OC)OC)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C |
SMILES canonique |
CCC(C1=CC(=C(C=C1OC)OC)OC)C(=CC2=CC(=C(C=C2OC)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)





![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)






